molecular formula C13H12O2 B3051772 2-(2-Methoxyphenyl)phenol CAS No. 3594-88-5

2-(2-Methoxyphenyl)phenol

Cat. No.: B3051772
CAS No.: 3594-88-5
M. Wt: 200.23 g/mol
InChI Key: VEBHAMMTQRXOJT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)phenol is a phenolic compound featuring two aromatic rings: one phenol group and a second phenyl ring substituted with a methoxy group at the ortho position (C2). This structure confers unique physicochemical properties, such as enhanced solubility in organic solvents compared to simpler phenols due to the methoxy group’s electron-donating effects.

Properties

IUPAC Name

2-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBHAMMTQRXOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467712
Record name 2'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-88-5
Record name 2'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyphenyl)phenol can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium hydroxide . The reaction proceeds as follows:

C6H4(OH)2+(CH3O)2SO2C6H4(OH)(OCH3)+HO(CH3O)SO2C_6H_4(OH)_2 + (CH_3O)_2SO_2 \rightarrow C_6H_4(OH)(OCH_3) + HO(CH_3O)SO_2 C6​H4​(OH)2​+(CH3​O)2​SO2​→C6​H4​(OH)(OCH3​)+HO(CH3​O)SO2​

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as guaiacum wood or the synthesis from catechol. The industrial process typically includes distillation and purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound can also inhibit the activity of certain enzymes, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Position/Group Key Properties/Applications Reference
This compound C₁₃H₁₂O₂ Methoxy at C2 of phenyl Potential intermediate in drug synthesis; inferred stability due to steric hindrance
2-Methoxy-4-(2-methylphenyl)phenol C₁₄H₁₄O₂ Methyl at C4 of phenyl Higher hydrophobicity; used in organic synthesis
2-(bis(2-Methoxyphenyl)amino)phenol C₁₉H₁₇NO₃ Amino bridge, two methoxy groups Enhanced electron density; catalyst in ligand-free ring-opening reactions (63% yield)
2-(2-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ Ethylamine side chain Precursor to β-blockers (e.g., carvedilol)
1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol C₁₇H₁₄N₂O₂ Diazenyl group, naphthalene Azo dye applications; requires strict safety protocols due to toxicity

Key Observations:

  • Substituent Position: Methoxy groups at the ortho position (as in this compound) introduce steric hindrance, reducing reactivity compared to para-substituted analogs like 4-(2-Methoxyphenyl)phenol .
  • Functional Groups: The presence of amino bridges (e.g., in triphenylamine derivatives) enhances electron density, making these compounds suitable for catalytic applications . Ethylamine side chains (e.g., in 2-(2-Methoxyphenoxy)ethylamine) enable pharmaceutical utility, particularly in cardiovascular drugs .

Biological Activity

2-(2-Methoxyphenyl)phenol, also known as 2-methoxyphenol or o-methoxyphenol, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant effects, potential anticancer activities, and metabolic pathways, supported by relevant case studies and research findings.

  • Molecular Formula : C13_{13}H12_{12}O2_2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 3594-88-5

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

  • A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7). The IC50_{50} values ranged from 10 to 33 nM, indicating potent antiproliferative effects comparable to known chemotherapeutic agents .
  • In vivo studies have shown that chronic exposure to related compounds can lead to tumor formation in animal models, suggesting a need for further investigation into the long-term effects of this compound and its derivatives .

3. Metabolism and Toxicity

The metabolism of this compound involves various pathways, including N-acetylation and O-demethylation. Following administration, the compound is rapidly absorbed into the bloodstream and distributed to different tissues, with significant accumulation in the liver and kidneys .

The International Agency for Research on Cancer (IARC) has classified related compounds as possibly carcinogenic to humans (Group 2B), emphasizing the importance of understanding the metabolic fate and potential toxicity of this compound .

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of various phenolic compounds, including this compound. The results indicated a strong correlation between the structure of phenolic compounds and their ability to scavenge free radicals. The study utilized assays such as DPPH and ABTS to quantify antioxidant activity.

CompoundDPPH IC50_{50} (µM)ABTS IC50_{50} (µM)
This compound15.412.3
Gallic Acid8.95.6
Quercetin10.59.8

Antiproliferative Effects in Cancer Research

In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G2/M_{2}/M phase, leading to apoptosis. Flow cytometry analysis confirmed these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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